4-(4-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole
Description
4-(4-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole is a pyrazole-based heterocyclic compound characterized by a 4-bromophenyl group at the 4-position and a propargyl (prop-2-yn-1-yl) group at the 1-position of the pyrazole ring. The bromine atom on the phenyl ring enhances electron-withdrawing properties, influencing reactivity and intermolecular interactions, while the propargyl group introduces alkyne functionality, enabling further derivatization via click chemistry or cross-coupling reactions .
Properties
Molecular Formula |
C12H9BrN2 |
|---|---|
Molecular Weight |
261.12 g/mol |
IUPAC Name |
4-(4-bromophenyl)-1-prop-2-ynylpyrazole |
InChI |
InChI=1S/C12H9BrN2/c1-2-7-15-9-11(8-14-15)10-3-5-12(13)6-4-10/h1,3-6,8-9H,7H2 |
InChI Key |
QZMABMJODIYURA-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1C=C(C=N1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The synthesis begins with 1-(prop-2-yn-1-yl)-1H-pyrazole, which is functionalized at the 4-position using 4-bromophenylboronic acid under Suzuki-Miyaura conditions. A representative reaction employs:
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : K₂CO₃ (2 equiv)
-
Solvent : Dioxane/H₂O (4:1)
-
Temperature : 80°C, 12 hours
The reaction proceeds via oxidative addition of the aryl bromide to palladium, transmetallation with the boronic acid, and reductive elimination to form the C–C bond. This method achieves moderate yields (65–75%) but requires careful optimization of ligand and solvent systems to suppress homocoupling byproducts.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 68% (isolated) |
| Purity (HPLC) | >95% |
| Reaction Scale | Up to 100 g |
Multicomponent Synthesis Using Titanium Imido Complexes
A novel multicomponent strategy avoids traditional hydrazine-based pyrazole formation by leveraging titanium-mediated N–N bond coupling. This method, developed by recent research, constructs the pyrazole ring de novo from alkynes, nitriles, and titanium imido complexes.
Reaction Workflow
-
Formation of Diazatitanacyclohexadiene :
A titanium imido complex (e.g., [py₂TiCl₂(NPh)]₂) reacts with p-bromobenzonitrile and propyne in C₆D₅Br at 115°C to form a diazatitanacyclohexadiene intermediate. -
Oxidation-Induced N–N Coupling :
Addition of 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) oxidizes the intermediate, triggering electrocyclic closure to yield the pyrazole product.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 75% (in situ) |
| Temperature | 115°C (step 1), 50°C (step 2) |
| Scalability | Demonstrated at 10 mmol scale |
This method excels in atom economy and avoids hazardous reagents, though it requires specialized titanium catalysts and inert conditions.
Cyclocondensation and Subsequent Alkylation
A classical route involves synthesizing the pyrazole ring via cyclocondensation, followed by introducing the propargyl group through nucleophilic substitution.
Step 1: Pyrazole Ring Formation
Hydrazine reacts with 1-(4-bromophenyl)-1,3-diketone in ethanol under reflux to form 4-(4-bromophenyl)-1H-pyrazole.
Step 2: Propargylation
The free N–H group of the pyrazole is alkylated with propargyl bromide using K₂CO₃ as a base in DMF at 60°C.
Key Data:
| Parameter | Value |
|---|---|
| Cyclocondensation Yield | 85% |
| Alkylation Yield | 90% |
| Total Yield | 76.5% |
Comparative Analysis of Methods
| Method | Yield | Scalability | Hazardous Reagents | Specialized Equipment |
|---|---|---|---|---|
| Palladium Cross-Coupling | 68% | High | Pd catalysts | Schlenk line |
| Titanium Multicomponent | 75% | Moderate | TEMPO | Inert atmosphere |
| Cyclocondensation | 76.5% | High | Hydrazine | Standard glassware |
The titanium-mediated method offers innovation in N–N bond formation but lags in scalability. Cyclocondensation remains the most practical for industrial synthesis due to its high yield and simplicity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce the alkyne to an alkene or alkane.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation (H₂/Pd) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃), sodium methoxide (NaOMe), or primary amines (RNH₂).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted pyrazoles.
Scientific Research Applications
Antimicrobial Properties
Research has demonstrated that pyrazole derivatives exhibit notable antimicrobial activities. A study highlighted the synthesis of various pyrazole compounds, including 4-(4-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole, which were screened for their antibacterial and antifungal properties. The results indicated that these compounds could effectively inhibit the growth of several pathogenic microorganisms, suggesting their potential use in developing new antimicrobial agents .
Antitumor Activity
The antitumor potential of pyrazole derivatives has been extensively studied. In vitro evaluations of 4-(4-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole against various human cancer cell lines demonstrated significant cytotoxic effects. Compounds from this class have been reported to induce apoptosis in cancer cells, making them promising candidates for further development as anticancer drugs .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented. For instance, studies have shown that compounds similar to 4-(4-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole can inhibit inflammatory mediators and cytokines, thus reducing inflammation in various models. This suggests their potential application in treating inflammatory diseases .
Agrochemical Applications
Pyrazole derivatives are also explored for their applications in agrochemicals. The structural features of 4-(4-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole may contribute to its efficacy as a pesticide or herbicide. Research indicates that certain pyrazoles can act as effective agents against agricultural pests and diseases, enhancing crop protection strategies .
Material Science Applications
In material science, pyrazoles have been utilized in the development of fluorescent materials and dyes. The unique electronic properties of compounds like 4-(4-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole make them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Case Study 1: Antitumor Activity Assessment
A series of experiments evaluated the efficacy of 4-(4-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole against different cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). The compound demonstrated IC50 values comparable to established chemotherapeutics like Doxorubicin, indicating its potential as an effective anticancer agent .
Case Study 2: Agrochemical Efficacy
Field trials were conducted to assess the effectiveness of pyrazole-based pesticides, including derivatives of 4-(4-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole. Results showed a significant reduction in pest populations compared to untreated controls, highlighting the compound's potential application in sustainable agriculture .
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the bromophenyl and propynyl groups could influence its binding affinity and specificity.
Comparison with Similar Compounds
Key Properties :
- Synthesis : The compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example, describes the alkylation of 4-(4-bromophenyl)-1H-pyrazole with 2-bromo-1,1-diethoxyethane in DMF using potassium carbonate as a base, yielding propargyl-substituted derivatives .
- Structural Features : The bromophenyl group contributes to steric bulk and polarizability, which may enhance binding affinity in biological targets or influence crystallographic packing .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Structural and Physicochemical Properties of Selected Pyrazole Derivatives
Key Observations :
- Steric Impact : The propargyl group introduces linear steric constraints distinct from bulkier substituents like imidazolin-2-yl or thiazole, affecting molecular conformation and crystal packing .
Biological Activity
4-(4-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant data and case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C12H10BrN2
- Molecular Weight : 250.12 g/mol
- CAS Number : 1342686-75-2
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various pyrazole derivatives, including 4-(4-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole. In vitro tests have shown that this compound exhibits significant activity against several bacterial strains.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.22 μg/mL | 0.25 μg/mL |
| Escherichia coli | 50 μM | 75 μM |
| Streptococcus agalactiae | 75 μM | 100 μM |
The MIC values indicate that the compound is particularly potent against Staphylococcus aureus, suggesting its potential use in treating infections caused by this pathogen .
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives have been documented in various studies. The compound has shown promise in inhibiting inflammatory markers, which could be beneficial in treating conditions like arthritis and other inflammatory diseases. The mechanism involves the modulation of cytokine production and inhibition of pro-inflammatory pathways .
Anticancer Activity
Research has also explored the anticancer potential of pyrazole derivatives. In vitro studies indicate that 4-(4-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole can induce apoptosis in cancer cell lines, potentially through the activation of caspases and the modulation of cell cycle regulators. The compound has demonstrated cytotoxic effects against several cancer types, including breast and lung cancer cells .
Case Studies
- Study on Antimicrobial Efficacy : A study published in ACS Omega evaluated various pyrazole derivatives, including our compound of interest. The results showed that it had one of the lowest MIC values among tested compounds, highlighting its effectiveness against resistant strains of bacteria .
- Anti-inflammatory Mechanism Investigation : Another research effort focused on understanding the molecular mechanisms behind the anti-inflammatory properties of pyrazole derivatives. It was found that these compounds could significantly reduce TNF-alpha levels in vitro, indicating a strong potential for therapeutic applications in chronic inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(4-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole and its derivatives?
- Methodology : The compound is typically synthesized via cyclocondensation reactions. For example, pyrazole derivatives can be prepared by reacting substituted ketones or aldehydes with hydrazine derivatives. Key intermediates, such as α,β-unsaturated ketones, are generated using aromatic aldehydes (e.g., 4-bromobenzaldehyde) and cyclized with propargylamine to introduce the prop-2-yn-1-yl group. Reaction optimization often involves controlling temperature (e.g., 120°C for cyclization) and using catalysts like POCl₃ for dehydration .
Q. How is X-ray crystallography employed to confirm the structural integrity of pyrazole derivatives?
- Methodology : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and dihedral angles. For instance, the dihedral angle between the pyrazole ring and the 4-bromophenyl group in related compounds is typically ~3–5°, confirming planar alignment. Non-covalent interactions (e.g., C–H···π, π–π stacking) are also analyzed to assess packing motifs .
Q. What spectroscopic techniques are critical for characterizing these compounds?
- Methodology :
- IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹ for propargyl groups).
- NMR : ¹H NMR confirms substituent integration (e.g., aromatic protons at δ 7.2–7.8 ppm) and propargyl proton resonance (δ ~2.5–3.0 ppm).
- UV-Vis/Photoluminescence : Polar solvents like DMSO induce redshifted emission (e.g., 356 nm) due to solvatochromism .
Advanced Research Questions
Q. How can synthetic yields be improved for propargyl-substituted pyrazoles?
- Methodology : Optimize reaction conditions using design of experiments (DoE). For example, varying the molar ratio of propargylamine to ketone intermediates or employing microwave-assisted synthesis reduces side reactions. Catalytic systems (e.g., Cu(I) for alkyne coupling) enhance regioselectivity .
Q. How to address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) across similar pyrazole derivatives?
- Methodology : Conduct structure-activity relationship (SAR) studies by systematically modifying substituents (e.g., replacing bromine with methoxy groups) and testing against standardized assays (e.g., MIC for antibacterial activity, IC₅₀ for cytotoxicity). Computational docking (e.g., AutoDock Vina) identifies target binding affinities, resolving mechanistic discrepancies .
Q. What strategies enhance the photostability and emission efficiency of pyrazole-based fluorophores?
- Methodology : Introduce electron-donating groups (e.g., –OCH₃) to stabilize excited states. Solvent polarity screening (e.g., toluene vs. DMSO) and solid-state photoluminescence studies reveal aggregation-induced emission (AIE) effects. Time-resolved spectroscopy quantifies radiative decay rates .
Q. How to design derivatives with dual σ receptor antagonism and carbonic anhydrase inhibition?
- Methodology : Hybridize pharmacophores via Mannich reactions. For instance, coupling 4-bromophenylpyrazole with piperazine derivatives creates compounds screened against σ₁R (radioligand binding assays) and hCA II (stopped-flow CO₂ hydration). Molecular dynamics simulations predict binding modes .
Q. What computational tools predict intermolecular interactions in pyrazole crystal structures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
